molecular formula C9H9FO2 B057995 Ethyl 4-fluorobenzoate CAS No. 451-46-7

Ethyl 4-fluorobenzoate

Cat. No. B057995
CAS RN: 451-46-7
M. Wt: 168.16 g/mol
InChI Key: UMPRJGKLMUDRHL-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzoate is a chemical compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Synthesis Analysis

Ethyl 4-fluorobenzoate can be synthesized through multiple chemical pathways. One common method involves the Knoevenagel condensation reaction of 4-fluorobenzaldehyde and ethyl acetoacetate, yielding Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which demonstrates the compound's versatility in organic synthesis (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 4-fluorobenzoate and its derivatives has been extensively studied using X-ray diffraction techniques. For instance, the structure of Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate reveals a T-shaped configuration, highlighting the importance of fluorine in affecting molecular conformation (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-fluorobenzoate participates in various chemical reactions, showcasing its reactivity and functional versatility. It serves as a precursor in the synthesis of complex molecules, such as Fluoroglycofen-ethyl, which is synthesized from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride via etherification, nitration, and condensation steps (Tian Xin-hui, 2006).

Physical Properties Analysis

The physical properties of Ethyl 4-fluorobenzoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. The crystal structure of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate, for instance, reveals the impact of fluorine on the crystal packing and hydrogen bonding patterns (Yeong et al., 2018).

Scientific Research Applications

  • Protein Labeling : A study by Tang et al. (2008) describes the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) from ethyl 4-fluorobenzoate for protein labeling, particularly in the labeling of Avastin™ (Bevacizumab) for potential use in PET imaging (Tang, Zeng, Yu, & Kabalka, 2008).

  • Antimycobacterial Activity : Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of hydrazones derived from 4-fluorobenzoic acid hydrazide, including compounds from ethyl 4-fluorobenzoate, to study their antimycobacterial activity (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

  • Radiopaque Compounds : A 1950 study by Mittelstaedt and Jenkins explored the preparation of various derivatives, including ethyl 3-iodo-4-fluorobenzoate, showcasing its use in radiopaque compounds with anesthetic, hypnotic, and analgesic effects (Mittelstaedt & Jenkins, 1950).

  • Synthesis of Antibacterial Compounds : Xuemei et al. (2014) utilized ethyl 4-fluorobenzoate in the synthesis of a new trizolo[3,4-b][1,3,4]thiadiazole compound with anti-Mycobacterium tuberculosis activity (Xuemei, Ziqiang, Zhiheng, Chunling, & Xiaoguang, 2014).

  • Liquid Crystal Materials : Yu et al. (2007) studied the effect of lateral fluoro substituents on chiral liquid crystal materials derived from ethyl 4-fluorobenzoate (Yu, Chang, & Wu, 2007).

  • Quinoline Derivatives Synthesis : Aleksanyan and Hambardzumyan (2013) investigated reactions of chloro-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives, demonstrating the utility of ethyl 4-fluorobenzoate in synthesizing fluorophores and potential antioxidants (Aleksanyan & Hambardzumyan, 2013).

  • Crystal Structure Analysis : Faizi et al. (2016) analyzed the crystal structure of a compound derived from a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, highlighting the application in structural chemistry (Faizi, Ahmad, & Golenya, 2016).

Safety And Hazards

Ethyl 4-fluorobenzoate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only with adequate ventilation and personal protective equipment .

Future Directions

While specific future directions for Ethyl 4-fluorobenzoate are not mentioned in the search results, it is used in the synthesis of 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester , indicating potential applications in chemical synthesis.

properties

IUPAC Name

ethyl 4-fluorobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060006
Record name Benzoic acid, 4-fluoro-, ethyl ester
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Molecular Weight

168.16 g/mol
Source PubChem
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Product Name

Ethyl 4-fluorobenzoate

CAS RN

451-46-7
Record name Ethyl 4-fluorobenzoate
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Ethyl 4-fluorobenzoate
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Ethyl 4-fluorobenzoate
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Record name Ethyl 4-fluorobenzoate
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Synthesis routes and methods I

Procedure details

A mixture containing 35 g of 4-fluorobenzoyl chloride in 50 ml of 100% ethanol is refluxed for 15 minutes. 35 g of the ethyl 4-fluorobenzoate obtained are mixed with 22 g of imidazole and 61 g of potassium carbonate in 35 ml of DMSO. The mixture is heated for 18 hours at 120°-130° C. and 500 ml of iced water are then added. A precipitate forms and the expected product crystallizes from iso ether.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
S Yousuf, A Zeb, FZ Basha - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C13H12FN3O4, the dihedral angle between the benzene and imidazole rings is 32.77 (12)°. In the crystal, molecules are linked into a three-dimensional …
Number of citations: 4 scripts.iucr.org
R Bejot, AM Elizarov, E Ball, J Zhang… - Journal of Labelled …, 2011 - Wiley Online Library
… The specific activity of [ 18 F]SFB was determined from the specific activity of the intermediate ethyl 4-fluorobenzoate. The quantity of ethyl 4-fluorobenzoate was evaluated using its UV …
MS Kim, YM Choi, DK An - Tetrahedron letters, 2007 - Elsevier
… Also, benzoates with an electron-withdrawing substituents such as ethyl 4-fluorobenzoate, methyl 3-chlorobenzoate, ethyl 4-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-…
Number of citations: 57 www.sciencedirect.com
MJ Chae, JI Song, DK An - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
… Also, esters of electron-withdrawing substituents such as ethyl 4fluorobenzoate, methyl 3-chlorobenzoate, ethyl 4-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-bromobenzoate and …
Number of citations: 33 koreascience.kr
Z Zhou, D Long, QM Wu, DH Yu… - … für Kristallographie-New …, 2018 - degruyter.com
… Preparation of ethyl 4fluorobenzoate: Thionyl chloride (17.0 g, 142.8 mmol) was dropped into a stirred solution of parafluorobenzoic acid (10 g, 71.4 mmol) in absolute ethanol (100 mL) …
Number of citations: 1 www.degruyter.com
DH Yu, HG Lu, Z Zhou, D Long… - … für Kristallographie/New …, 2019 - search.ebscohost.com
… Preparation of ethyl 4fluorobenzoate: Thionyl chloride (17.0 g, 142.8 mmol) was dropped into a stirred solution of parafluorobenzoic acid (10 g, 71.4 mmol) in absolute ethanol (100 mL) …
Number of citations: 0 search.ebscohost.com
X Shao - Radiochemical Syntheses: Radiopharmaceuticals for …, 2012 - Wiley Online Library
… precursor (1)(5 mg)[17] in 0.5 mL DMSO [18] was added to the reaction vessel, and the fluorination reaction was heated at 90 ◦ C for 10 min to provide [18F] ethyl 4-fluorobenzoate (2). …
Number of citations: 5 onlinelibrary.wiley.com
S Krištafor, T Gazivoda Kraljević, D Makuc, J Plavec… - Molecules, 2009 - mdpi.com
… subsequent nucleophilic addition or substitution reactions of the organolithium intermediate thus obtained with 2-fluorophenylacetone, 4-fluoroacetophenone or ethyl 4-fluorobenzoate …
Number of citations: 6 www.mdpi.com
JI Song, DK An - Chemistry letters, 2007 - journal.csj.jp
… Also, esters of electron-withdrawing substituents such as ethyl 4-fluorobenzoate, methyl 3-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-bromobenzoate, and ethyl 4-nitrobenzoate, …
Number of citations: 37 www.journal.csj.jp
P van der Valk, PG Potvin - The Journal of Organic Chemistry, 1994 - ACS Publications
… The same phenomenon was also observed with the out,out diester 1 loo, which was obtained by the nucleophilic aromatic substitution by 5 of ethyl 4-fluorobenzoate, presumably via a K…
Number of citations: 27 pubs.acs.org

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